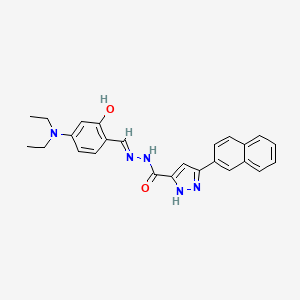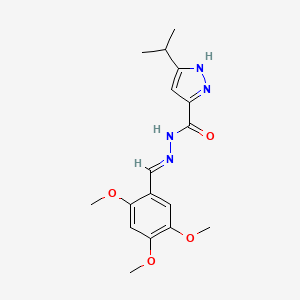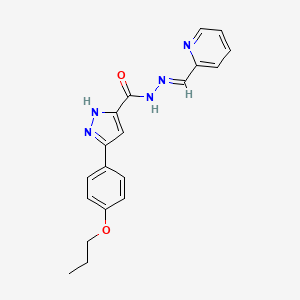
N'-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by its complex structure, which includes a diethylamino group, a hydroxyl group, a benzylidene moiety, a naphthyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzylidene moiety can be reduced to form a benzyl group.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-(Diethylamino)benzylidene)3-(2-phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a diethylamino group and a hydroxyl group on the benzylidene moiety, which can influence its reactivity and interactions. The combination of these functional groups with the naphthyl and pyrazole rings provides a distinct chemical profile that can be exploited for various applications.
Propriétés
Formule moléculaire |
C25H25N5O2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H25N5O2/c1-3-30(4-2)21-12-11-20(24(31)14-21)16-26-29-25(32)23-15-22(27-28-23)19-10-9-17-7-5-6-8-18(17)13-19/h5-16,31H,3-4H2,1-2H3,(H,27,28)(H,29,32)/b26-16+ |
Clé InChI |
YIBMRCJUYUJQFX-WGOQTCKBSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11661910.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
![2-chloro-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661927.png)
![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)


![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)

![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11661981.png)

![Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11661989.png)
